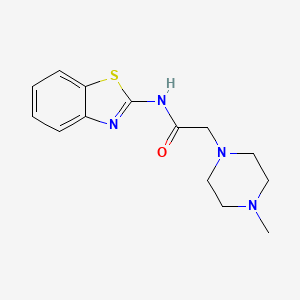

N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

Description

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a 4-methylpiperazine moiety via an acetamide bridge. This structure combines the aromatic rigidity of benzothiazole—a scaffold known for antimicrobial, antiviral, and anticancer properties—with the conformational flexibility of 4-methylpiperazine, which enhances solubility and modulates receptor binding .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-17-6-8-18(9-7-17)10-13(19)16-14-15-11-4-2-3-5-12(11)20-14/h2-5H,6-10H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDNNCCQGPSPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Acylation: The benzothiazole derivative is then acylated using chloroacetyl chloride to introduce the acetamide group.

Piperazine Substitution: Finally, the acetamide derivative is reacted with 4-methylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Coupling Reaction

The compound forms through a nucleophilic substitution reaction where the piperazine’s amine group replaces the chloride in the chloroacetamide intermediate. This step is driven by the use of K₂CO₃ in DMF to deprotonate the amine and facilitate the reaction .

Hydrolysis

The acetamide group (-NHCOCH₃) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for understanding the compound’s stability in aqueous environments.

Oxidation and Reduction

-

Oxidation : The benzothiazole ring may react with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially altering aromaticity or functional groups.

-

Reduction : The compound could undergo reduction using LiAlH₄ or catalytic hydrogenation, targeting the amide or aromatic rings.

Electrophilic Substitution

The aromatic rings (benzothiazole and piperazine) may participate in electrophilic substitution reactions. For example, nitration or halogenation (e.g., with nitric acid or bromine) could introduce substituents, altering biological activity.

FT-IR Spectroscopy

Key absorption bands include:

-

3443 cm⁻¹ : NH stretch (amide group).

-

1702 cm⁻¹ : C=O stretch (amide carbonyl).

Table 2: FT-IR Characterization

| Absorption (cm⁻¹) | Functional Group/Feature |

|---|---|

| 3443 | NH (amide) |

| 1702 | C=O (amide carbonyl) |

| 1522 | C=C (aromatic ring) |

NMR Analysis

-

¹H-NMR :

-

¹³C-NMR :

Table 3: NMR Data

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 2.16 | Methyl group (piperazine) |

| ¹H | 2.35 | Piperazine protons |

| ¹³C | 170.2 | Carbonyl carbon (C=O) |

| ¹³C | 158.7 | Aromatic carbons |

Mass Spectrometry

The molecular ion peak appears at m/z 354.1 (M+H)⁺ , confirming the molecular formula C₁₉H₂₂N₄OS .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research has indicated that compounds containing benzothiazole moieties exhibit significant anticancer properties. N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .

-

Antimicrobial Properties

- The compound has shown promise as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

- Neuropharmacological Effects

Material Science Applications

-

Polymer Chemistry

- The compound has been utilized as a building block in polymer synthesis. Its unique structure allows for the incorporation into various polymer matrices, enhancing thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stress .

- Nanotechnology

Case Study 1: Anticancer Research

A study published in 2023 evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF7). The results showed a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In 2024, researchers tested the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

- Melting Points : Compounds with 4-methylpiperazine (e.g., 5i: 132–134°C) generally exhibit lower melting points than chlorophenyl-substituted analogs (e.g., 5f: 215–217°C), suggesting improved solubility .

- Binding Affinity : The GlideXP score of −3.78 kcal/mol for a related benzothiazole (BTA) in indicates moderate kinase inhibition. The 4-methylpiperazine group may enhance binding through hydrogen bonding with Asp132 in CK-1δ .

- Antimicrobial Activity : Benzothiazole derivatives with electron-withdrawing groups (e.g., nitro in 7i–7k) show enhanced antimicrobial activity, which the target compound may emulate due to its aromatic core .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and potential neuropharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Name: this compound

- Molecular Formula: C14H18N4OS

- Molecular Weight: 286.39 g/mol

This structure combines a benzothiazole moiety with a piperazine ring, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 15 µg/mL |

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungal species.

Anticancer Properties

Benzothiazole derivatives have also been studied for their anticancer potential. The compound has been shown to induce apoptosis in cancer cell lines through various pathways.

Case Study: Anticancer Activity

In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values:

- HeLa: 10 µM

- MCF-7: 15 µM

The compound's mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival, making it a candidate for further development in cancer therapy .

Neuropharmacological Effects

Preliminary studies have indicated that this compound may possess antidepressant-like effects. In animal models, it was observed to reduce immobility time in forced swim tests, suggesting potential efficacy in treating depression.

Table 2: Neuropharmacological Activity

| Test | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Forced Swim Test | 40 | Reduced immobility time |

| Tail Suspension Test | 40 | Increased mobility |

These results indicate that the compound could influence neurotransmitter systems, warranting further investigation into its mechanisms and potential therapeutic applications in mental health .

Q & A

Q. What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves coupling a benzothiazole derivative with a substituted piperazine-acetamide moiety. For example, intermediates like 2-chloro-N-(benzothiazol-2-yl)acetamide can react with 4-methylpiperazine under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Key intermediates are purified via recrystallization (e.g., methanol) and characterized using NMR (¹H, ¹³C), ESI-MS, and elemental analysis to confirm purity and structural integrity .

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming hydrogen and carbon environments, particularly the acetamide linkage (δ ~2.5–3.5 ppm for CH₂ groups) and benzothiazole/piperazine protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C=O (~1650–1700 cm⁻¹). X-ray crystallography may be used if single crystals are obtained .

Q. What in vitro models are used to assess the biological activity of this compound?

Common assays include:

- Anti-inflammatory activity : Inhibition of albumin denaturation or cyclooxygenase (COX) enzyme assays.

- Anticancer screening : NCI-60 cell line panels or MTT assays for cytotoxicity.

- Metalloenzyme inhibition : Carbonic anhydrase (CA) isoforms (e.g., CA II, XII) using stopped-flow CO₂ hydration .

Advanced Research Questions

Q. How do structural modifications to the benzothiazole or piperazine moieties influence the compound’s pharmacological profile?

- Benzothiazole modifications : Electron-withdrawing groups (e.g., NO₂ at position 5 or 6) enhance anti-inflammatory activity by improving electron-deficient π-system interactions with target proteins.

- Piperazine substitutions : Bulky aryl groups (e.g., 4-fluorophenyl) increase lipophilicity, improving blood-brain barrier penetration for CNS targets. Conversely, methyl groups reduce steric hindrance, favoring enzyme binding .

Q. What experimental design considerations are critical for optimizing inhibition efficiency in acidic media?

- Medium selection : Inhibition efficiency varies with acid type (e.g., 92.46% in H₂SO₄ vs. lower in HCl) due to differences in anion adsorption (SO₄²⁻ vs. Cl⁻) on metal surfaces.

- Adsorption isotherms : Langmuir isotherms quantify surface coverage (θ) and adsorption-free energy (ΔG°ads). A higher θ value in H₂SO₄ suggests stronger inhibitor-metal interactions via chemisorption .

Q. How can researchers resolve contradictions in inhibition data across studies?

- Control for variables : Standardize experimental conditions (e.g., acid concentration, temperature, immersion time).

- Surface analysis : Use SEM-EDS or AFM to compare surface morphology and inhibitor adsorption uniformity.

- Computational validation : Molecular dynamics simulations can model inhibitor-metal interactions under varying protonation states .

Q. What methodologies address challenges in crystallizing this compound for structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.